Superior IKK-2 Potency and Isoform Selectivity vs. BMS-345541, SC-514, and IKK-16
IKK-2 Inhibitor XI (TPCA-1) demonstrates significantly higher potency for IKK-2 compared to BMS-345541, SC-514, and IKK-16. Its IC50 of 17.9 nM is 16.8-fold lower than BMS-345541 (300 nM) and 167- to 670-fold lower than SC-514 (3-12 µM). While IKK-16 is also potent (40 nM), TPCA-1 offers superior selectivity, with 22-fold discrimination over IKK-1, compared to IKK-16's 5-fold discrimination [1][2].
| Evidence Dimension | Inhibitory potency (IC50) and IKK-2/IKK-1 selectivity ratio |
|---|---|
| Target Compound Data | IKK-2 IC50 = 17.9 nM; IKK-1 IC50 = 400 nM; Selectivity ratio = 22-fold |
| Comparator Or Baseline | BMS-345541: IKK-2 IC50 = 300 nM, IKK-1 IC50 = 4 µM (ratio = 13.3-fold); SC-514: IKK-2 IC50 = 3-12 µM; IKK-16: IKK-2 IC50 = 40 nM, IKK-1 IC50 = 200 nM (ratio = 5-fold) |
| Quantified Difference | TPCA-1 is 16.8-fold more potent than BMS-345541 and >167-fold more potent than SC-514. Its IKK-2/IKK-1 selectivity ratio is 1.7-fold higher than BMS-345541 and 4.4-fold higher than IKK-16. |
| Conditions | Cell-free enzyme inhibition assays |
Why This Matters
Higher potency and selectivity reduce the effective concentration required in cellular assays, minimizing off-target effects and improving the signal-to-noise ratio for IKK-2-specific biological readouts.
- [1] Podolin, P. L., et al. (2005). Attenuation of Murine Collagen-Induced Arthritis by TPCA-1. Journal of Pharmacology and Experimental Therapeutics, 312(1), 373-381. View Source
- [2] Bertin Bioreagent. (2024). TPCA-1 Product Datasheet (CAT N°: 15115). View Source
